4-Amino-N,N-diethylbenzenesulfonamide

Description

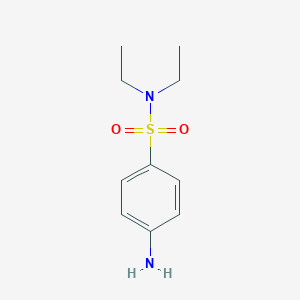

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFVELCIFWEGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168964 | |

| Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802066 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1709-39-3 | |

| Record name | 4-Amino-N,N-diethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1709-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N,N-diethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT38BKB2T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for 4 Amino N,n Diethylbenzenesulfonamide and Its Derivatives

Conventional Multistep Synthetic Methodologies

Reduction of N,N-diethyl-4-nitrobenzenesulfonamide

A common pathway to introduce the 4-amino group is through the reduction of a nitro precursor. This method involves the initial synthesis of N,N-diethyl-4-nitrobenzenesulfonamide, which is then reduced to the desired amine. The catalytic reduction of nitrophenols to aminophenols is an analogous and well-documented transformation. oiccpress.comresearchgate.net

The synthesis of the nitro intermediate is typically achieved by the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine (B46881). The subsequent reduction of the nitro group can be accomplished using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Other reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or iron (Fe) in acetic acid can also be effectively utilized.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing Agent | Catalyst/Conditions | Solvent | Typical Yield (%) |

|---|---|---|---|

| H₂ | Pd/C | Ethanol (B145695)/Methanol (B129727) | >90 |

| SnCl₂·2H₂O | Concentrated HCl | Ethanol | 80-90 |

Hydrolytic Deacetylation of 4-Acetamidobenzenesulfonyl Chloride Derivatives

Another established route involves the use of a protecting group for the amino functionality. The acetyl group is a common choice, leading to the intermediate 4-acetamido-N,N-diethylbenzenesulfonamide. This intermediate is synthesized from 4-acetamidobenzenesulfonyl chloride and diethylamine. The final step is the removal of the acetyl group by hydrolysis to yield 4-Amino-N,N-diethylbenzenesulfonamide.

Reaction Conditions for Deacetylation

| Condition | Reagent | Solvent | Temperature |

|---|---|---|---|

| Acidic | HCl or H₂SO₄ | Water/Ethanol | Reflux |

Amine Condensation Reactions with Benzenesulfonyl Chlorides

The direct condensation of 4-aminobenzenesulfonyl chloride with diethylamine presents a more direct route to this compound. However, this approach can be complicated by the reactivity of the amino group on the benzenesulfonyl chloride, which can lead to self-condensation or other side reactions. To circumvent this, the reaction is often carried out under carefully controlled conditions, such as low temperatures and in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Design and Synthesis of Substituted Derivatives via Acetylation Reactions

The amino group of this compound provides a convenient handle for the synthesis of a wide array of derivatives. Acetylation is a common modification to introduce various acyl groups, leading to compounds with potentially altered biological or material properties.

The N-acetylation of amines can be achieved using a variety of acetylating agents, including acetyl chloride, acetic anhydride (B1165640), or even acetonitrile (B52724) under certain conditions. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid generated during the reaction. These reactions can be used to introduce a simple acetyl group or more complex acyl moieties by using the corresponding acyl chlorides or anhydrides. researchgate.net

Development of One-Pot Synthetic Protocols for Benzenesulfonamide (B165840) Scaffolds

To improve the efficiency of benzenesulfonamide synthesis, one-pot procedures have been developed. bohrium.comnih.govresearchgate.netnih.govoaepublish.com These protocols aim to combine multiple reaction steps into a single operation without the need for isolation and purification of intermediates. This approach can significantly reduce reaction time, solvent usage, and waste generation.

For the synthesis of N,N-disubstituted aminobenzenesulfonamides, a one-pot approach could potentially involve the in-situ generation of the sulfonyl chloride followed by immediate reaction with the desired amine. While specific one-pot syntheses for this compound are not extensively reported, the principles from related syntheses of sulfonamides and other N-containing heterocycles can be applied. researchgate.netoaepublish.com

Application of Flow Chemistry Techniques in the Synthesis of Benzenesulfonamide Derivatives

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, scalability, and efficiency. acs.orgrsc.orgunimi.itacs.orgnih.gov The application of flow chemistry to the synthesis of benzenesulfonamide derivatives allows for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgacs.org

In a typical flow synthesis of a sulfonamide, a solution of the sulfonyl chloride and the amine are pumped through separate channels and mixed in a microreactor. The reaction occurs as the mixture flows through the reactor, which can be heated or cooled to optimize the reaction rate and selectivity. The continuous nature of the process allows for the rapid production of large quantities of the desired product with high purity. acs.orgnih.gov This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. nih.gov

Advantages of Flow Chemistry in Sulfonamide Synthesis

| Feature | Benefit |

|---|---|

| Precise Temperature Control | Improved selectivity and safety |

| Rapid Mixing | Faster reaction rates |

| High Surface-to-Volume Ratio | Efficient heat and mass transfer |

| Scalability | Easy to scale up production |

Structural Modification and Derivatization Approaches for Enhanced Bioactivity

Hybridization Strategies with Diverse Heterocyclic Scaffolds

The core structure of 4-Amino-N,N-diethylbenzenesulfonamide can be functionalized by incorporating various heterocyclic rings, a common strategy in medicinal chemistry to explore new chemical space and biological targets.

Integration with Thiopyrimidine Nuclei through Thioacetamide (B46855) Linkage

A sophisticated approach to creating hybrid molecules involves linking the benzenesulfonamide (B165840) moiety to a thiopyrimidine ring via a thioacetamide bridge. This strategy combines two biologically relevant scaffolds. A representative synthesis involves a multi-step sequence designed to build the final molecule. mdpi.com

The process begins not with the final sulfonamide, but with a precursor that is later modified. First, 4-acetylaminobenzenesulfonyl chloride is reacted with various amines to produce N-substituted sulfonyl phenyl acetamides. These intermediates then undergo acidic hydrolysis to remove the acetyl protecting group, yielding the free 4-aminobenzenesulfonamide derivatives. mdpi.com The crucial linker is introduced by reacting the newly formed amine with chloroacetyl chloride in the presence of a base like potassium carbonate, forming an N-substituted sulfonyl phenyl chloro-acetamide intermediate. mdpi.com

In the final key step, this chloro-acetamide derivative is coupled with a pre-formed 5-cyano-4-(substituted-phenyl)-2-mercapto-6-oxopyrimidine. The reaction, carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate, proceeds via nucleophilic substitution where the sulfur atom of the thiopyrimidine displaces the chlorine on the acetamide (B32628) linker. This forms the desired thioacetamide linkage, covalently connecting the two heterocyclic systems. mdpi.com

Table 1: Multi-step Synthesis of Thiopyrimidine-Benzenesulfonamide Hybrids

| Step | Starting Material | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Acetylaminobenzenesulfonyl chloride | Amine (e.g., Diethylamine) | N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide | Formation of the sulfonamide |

| 2 | N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide | Conc. HCl, Methanol (B129727) | This compound | Deprotection of the amino group |

| 3 | This compound | Chloroacetyl chloride, K₂CO₃ | 2-Chloro-N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide | Introduction of the linker precursor |

Conjugation with Other Nitrogen-Containing Heterocycles

Direct conjugation of this compound with other nitrogen-containing heterocycles is a more straightforward approach to creating hybrid molecules. This typically involves forming a new bond between the sulfonamide's amino group or the aromatic ring and the heterocyclic system. While direct reactions on the parent compound are feasible, a common and effective method involves reacting a sulfonyl chloride precursor with a heterocyclic amine. nih.gov

For instance, 4-acetamidobenzenesulfonyl chloride can be reacted with various amines that contain a heterocyclic moiety, such as piperazine (B1678402) or 2-(pyridin-2-yl)ethan-1-amine. researchgate.net This reaction, usually conducted in a solvent like dichloromethane (B109758) with a base such as sodium carbonate, results in the formation of a stable sulfonamide bond linking the phenyl group to the nitrogen of the heterocycle. researchgate.net Subsequent deprotection of the acetamido group would yield the final 4-amino derivative. This method allows for the introduction of a wide array of heterocyclic scaffolds, including piperidines, morpholines, and pyridines, onto the benzenesulfonamide core. nih.govresearchgate.net

Design and Synthesis of Schiff Base Ligands Derived from this compound

Schiff bases, or imines, are a class of compounds readily synthesized from primary amines and carbonyl compounds. The aromatic primary amine of this compound is an ideal starting point for the synthesis of novel Schiff base ligands. scitecresearch.comresearchgate.net

The synthesis is typically a one-pot condensation reaction. scitecresearch.com this compound is dissolved in a suitable solvent, commonly ethanol (B145695) or methanol. An aromatic or aliphatic aldehyde or ketone is then added to the solution. asianpubs.orgrjptonline.org The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid, and may be heated to reflux to drive the reaction to completion. researchgate.netasianpubs.org The formation of the azomethine (-C=N-) group is confirmed by the appearance of a characteristic band in the IR spectrum. researchgate.net

This straightforward procedure allows for the creation of a diverse library of Schiff bases by varying the carbonyl component. Aromatic aldehydes, particularly those with hydroxyl substitutions like salicylaldehyde, are frequently used. researchgate.net

Table 2: General Synthesis of Schiff Bases

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Substituted Aldehyde (e.g., 2-hydroxybenzaldehyde) | Ethanol, Glacial Acetic Acid (cat.), Reflux | (E)-4-(((2-hydroxybenzyl)imino)-N,N-diethylbenzenesulfonamide |

Synthesis of Novel Acetamide Conjugates of this compound

The synthesis of acetamide conjugates involves the acylation of the primary amino group of this compound. This transformation converts the primary amine into a secondary amide, altering the compound's physicochemical properties. The resulting compound is N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide.

The most direct method for this synthesis is the reaction of this compound with an acetylating agent. Typically, acetyl chloride or acetic anhydride (B1165640) is added to a solution of the amine in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (HCl or acetic acid).

An alternative and widely documented approach involves starting with 4-acetamidobenzenesulfonyl chloride and reacting it with diethylamine (B46881). researchgate.net In this method, a solution of 4-acetamidobenzenesulfonyl chloride is added to a mixture of diethylamine and a base (e.g., sodium carbonate) in a solvent like dichloromethane. The reaction is stirred at room temperature until completion, yielding N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide directly. researchgate.net

Table 3: Synthesis of N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

| Method | Starting Material | Reagent(s) | Solvent | Key Conditions |

|---|---|---|---|---|

| Amine Acetylation | This compound | Acetyl Chloride or Acetic Anhydride, Base (e.g., Pyridine) | Dichloromethane | Stir at room temperature |

Advanced Spectroscopic and Crystallographic Research Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules such as 4-Amino-N,N-diethylbenzenesulfonamide. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and the three-dimensional arrangement of the molecule.

In the ¹H NMR spectrum of a related compound, N,N-Diethyl-4-methylbenzenesulfonamide, the signals corresponding to the ethyl groups typically appear as a quartet and a triplet, characteristic of their spin-spin coupling. chemicalbook.com The quartet arises from the methylene protons (-CH2-) being coupled to the three protons of the adjacent methyl group (-CH3), while the triplet results from the methyl protons being coupled to the two methylene protons. researchgate.net The aromatic protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns that are indicative of their substitution pattern. For a 4-substituted benzene ring as in this compound, the aromatic protons would typically appear as two distinct doublets, reflecting the symmetry of the molecule.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being highly dependent on its electronic environment. This allows for the confirmation of the number of different carbon atoms and their functional groups (e.g., aromatic, aliphatic).

Beyond simple structural confirmation, advanced NMR techniques are pivotal for conformational analysis. researchgate.net Methods such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space interactions between protons that are close in proximity, providing insights into the preferred spatial arrangement of the molecule's substituents. Furthermore, the measurement of vicinal (three-bond) coupling constants (³J) can be related to dihedral angles through the Karplus equation, offering quantitative data on the conformation of flexible parts of the molecule, such as the diethylamino group. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a Structurally Similar Sulfonamide Note: This data is for a related compound and serves to illustrate the type of information obtained from NMR spectroscopy.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 7.0-8.0 (m) | 110-150 |

| NH₂ | ~4.0 (br s) | - |

| N-CH₂ | ~3.4 (q) | ~45 |

| N-CH₂-CH₃ | ~1.2 (t) | ~13 |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be constructed. nih.gov

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information, including:

Bond Lengths: The precise distances between bonded atoms (e.g., S-N, S-O, C-C, C-N bonds).

Bond Angles: The angles formed between adjacent bonds, defining the geometry around each atom.

Torsion Angles: The dihedral angles that describe the conformation of the molecule, particularly around single bonds.

Crystal Packing: The arrangement of individual molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces.

This level of detail is crucial for understanding the molecule's shape, steric hindrance, and potential points of interaction with other molecules. The data obtained from X-ray crystallography serves as a benchmark for computational modeling and can help to rationalize the compound's physical and chemical properties. While the principles of this technique are well-established, specific crystallographic data for this compound are not available in the reviewed literature.

Mass Spectrometry for Molecular Weight Confirmation and Purity Assessment in Research Compounds

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone of chemical analysis for confirming the molecular weight of a synthesized compound and assessing its purity. nih.gov For this compound (C₁₀H₁₆N₂O₂S), the molecular weight is 228.31 g/mol . nih.govmatrix-fine-chemicals.com High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the confirmation of the elemental composition.

When a sample is introduced into the mass spectrometer, it is ionized, and the resulting ions are separated based on their m/z ratio. The spectrum typically shows a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which corresponds to the mass of the intact molecule. The presence of this peak at the expected m/z value provides strong evidence for the identity of the compound.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. osu.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to detect and identify impurities. researchgate.netmatrixscience.com The presence of unexpected ions in the mass spectrum may indicate the presence of starting materials, byproducts, or degradation products, thus serving as a critical tool for purity assessment. nih.gov

Table 2: Molecular Weight Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O₂S |

| Average Molecular Weight | 228.31 g/mol |

| Monoisotopic Mass | 228.09327 Da |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Reaction Mechanistic Investigations

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to study species that have unpaired electrons, such as free radicals. youtube.com This makes it an invaluable tool for investigating reaction mechanisms that involve radical intermediates. nih.gov While diamagnetic molecules like this compound are EPR-silent, radicals derived from it during a chemical reaction can be detected and characterized. mdpi.com

In the context of sulfonamides, EPR can be used to study a variety of mechanistic pathways, such as those initiated by oxidation or photolysis. acs.orgnih.gov For instance, the one-electron oxidation of a sulfonamide can lead to the formation of a nitrogen-centered radical or a sulfonyl radical. acs.org These radicals are often highly reactive and short-lived.

To detect such transient species, a technique called spin trapping is often employed. researchgate.net This involves adding a "spin trap" molecule to the reaction mixture, which reacts with the transient radical to form a more stable, persistent radical adduct that can be readily observed by EPR. nih.gov The parameters of the EPR spectrum of the spin adduct, such as the g-factor and hyperfine coupling constants, provide information about the structure of the original transient radical. washington.edu By identifying the radical intermediates formed during a reaction, EPR spectroscopy can provide crucial evidence to support or refute a proposed reaction mechanism. biointerfaceresearch.com

Computational Chemistry and in Silico Analysis in Chemical Biology Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that forecasts the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. This method is crucial for understanding the potential mechanisms of action and for identifying promising drug candidates.

Trypanothione Reductase (TR) is a vital enzyme for the survival of trypanosomatid parasites, making it a key target for antiparasitic drug development. Molecular docking simulations are employed to predict how compounds like 4-Amino-N,N-diethylbenzenesulfonamide might inhibit this enzyme. In silico analyses of various sulfonamide derivatives have shown potential inhibitory activity against TR. royalsocietypublishing.org These studies predict that the sulfonamide moiety can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site, which is essential for its potential inhibitory function. The binding affinity, often expressed as a docking score or binding energy (kcal/mol), indicates the stability of the ligand-protein complex.

Table 1: Representative Docking Data for Sulfonamide Derivatives with Protozoan Targets This table presents illustrative data from computational studies on related sulfonamide compounds to demonstrate the type of results obtained from molecular docking.

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Aromatic Sulfonamides | Trypanothione Reductase | -7.0 to -9.5 | His461, Thr335, Lys60 |

Dihydrofolate Reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for DNA synthesis. It is a well-established target for various antimicrobial and anticancer agents. mdpi.comnih.gov Molecular docking studies on novel fluorinated heterocyclic sulfonamides have demonstrated their potential to bind effectively to the DHFR active site, with predicted binding energies comparable to or stronger than some current antimalarial drugs. westmont.edu These simulations reveal that the sulfonamide group can form hydrogen bonds with key residues, while the aromatic rings engage in hydrophobic and pi-pi interactions, anchoring the molecule within the binding pocket. westmont.eduresearchgate.net

Table 2: Illustrative Interaction Data for Sulfonamide Compounds with DHFR This table provides examples of interaction data for various sulfonamide inhibitors of DHFR, as predicted by molecular docking simulations.

| Compound Type | Target DHFR Isoform | Predicted Binding Affinity (kcal/mol) | Observed Interactions |

|---|---|---|---|

| Fluorinated Heterocyclic Sulfonamide | P. falciparum DHFR (Quadruple Mutant) | -7.6 | Hydrogen bonding, Hydrophobic contacts |

| Folic Acid-Sulfonamide Conjugate | Bacterial DHFR | -8.0 to -10.0 | Hydrogen bonding with active site residues |

In silico target fishing, or reverse docking, is a computational strategy used to identify potential new targets for a given compound. royalsocietypublishing.org This approach involves docking a molecule like this compound against a vast library of protein structures. By evaluating the docking scores across numerous proteins, this method can uncover previously unknown interactions, suggesting novel therapeutic applications or potential off-target effects. For various sulfonamide derivatives, this approach has predicted inhibitory potential against enzymes such as carbonic anhydrases and acetylcholinesterase, highlighting the versatility of this chemical scaffold. nih.govresearchgate.net

In Silico Prediction of Biological Activities (e.g., using the PASS System)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a compound based solely on its 2D structure. nih.govgenexplain.com The system compares the input structure to a large database of biologically active compounds and, using a Bayesian algorithm, calculates the probability that the new compound is active (Pa) or inactive (Pi) for each type of activity. nih.govzenodo.org For a molecule like this compound, a PASS analysis would generate a list of potential pharmacological effects, mechanisms of action, and even specific toxicities. royalsocietypublishing.orgyoutube.com This allows researchers to prioritize experimental testing and explore new therapeutic avenues. youtube.com

Computational Assessment of Pharmacokinetic and Toxicological Profiles (ADMET)

Computational tools are essential for the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This in silico screening helps to identify potential liabilities before significant resources are invested in a compound's development.

A crucial aspect of ADMET prediction is understanding how a compound will be metabolized. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. nih.gov Computational models, including sophisticated graph-based neural networks, can predict whether a compound is a substrate, inhibitor, or inducer of specific CYP isoforms, such as the highly important CYP3A4. bioengineer.orgnih.gov These predictions are based on the compound's structural features. For instance, in silico tools can estimate the fraction of the compound that would be metabolized by CYP3A4, which is critical for anticipating potential drug-drug interactions. researchgate.net Such computational assessments are a standard part of modern drug discovery pipelines, helping to ensure the development of safer and more effective therapeutic agents. mdpi.com

Computational Toxicity Prediction Models (e.g., AMES Mutagenicity, hERG Inhibition)

Computational toxicology provides crucial, early-stage assessments of a compound's potential for adverse effects. For aromatic amines like this compound, key concerns include mutagenicity and cardiotoxicity.

AMES Mutagenicity: The Ames test is a standard assay for identifying compounds that can cause DNA mutations. In silico models that predict the outcome of this test are vital for screening large numbers of chemicals. These models analyze a molecule's structure for fragments or properties known to be associated with mutagenicity. For the broader class of 4-amino-N-arylbenzenesulfonamide derivatives, the ProTox-II web server has been used to predict toxicity profiles, including mutagenicity. researchgate.net While specific data for the N,N-diethyl derivative is not detailed, the platform assesses various toxicological endpoints, providing a probable toxicity class and LD50 value, which for similar sulfonamides falls into class 4 or 5 (1200-5000 mg/kg), suggesting relatively low acute toxicity. researchgate.net

hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. nih.gov Blockade of this channel can lead to life-threatening arrhythmias. nih.gov Computational models are widely used to predict a compound's hERG inhibition potential early in development. nih.govnih.gov These models, which can be based on quantitative structure-activity relationships (QSAR), pharmacophores, or machine learning, analyze features like hydrophobicity, aromaticity, and the presence of basic nitrogen atoms, which are known to influence hERG binding. Given the structure of this compound, with its tertiary amine and aromatic ring, in silico screening for hERG liability would be a standard step in a drug discovery context.

Table 1: Representative Computational Toxicity Endpoints for Related Sulfonamides This table presents typical data obtained from computational toxicity predictions for compounds structurally related to this compound, as specific data for the title compound is not available in the cited literature.

| Parameter | Prediction Platform | Predicted Outcome for 4-amino-N-arylbenzenesulfonamides | Reference |

|---|---|---|---|

| Toxicity Class | ProTox-II | Class 4-5 | researchgate.net |

| LD50 (mg/kg) | ProTox-II | 1200 - 5000 | researchgate.net |

| Mutagenicity | ProTox-II | Inactive (Predicted) | researchgate.net |

| hERG Inhibition | Various QSAR Models | Varies based on specific structure | nih.gov |

Evaluation of Oral Bioavailability and Drug-Likeness

For a compound to be a viable oral drug, it must possess a favorable profile of absorption, distribution, metabolism, and excretion (ADME). Computational tools like SwissADME are frequently used to predict these properties based on molecular structure. nih.govresearchgate.net

Drug-Likeness: "Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. nih.gov This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). A study on the related compound 4-(tert-butyl)-N,N-diethylbenzenesulfonamide using the SwissADME tool demonstrated how these parameters are evaluated. researchgate.net For this compound, these properties can be calculated to assess its compliance.

Oral Bioavailability: This is a key pharmacokinetic parameter that is influenced by factors like water solubility and intestinal permeability. The "BOILED-Egg" model, a graphical output from platforms like SwissADME, predicts a molecule's passive absorption through the gastrointestinal tract and the blood-brain barrier. nih.gov Furthermore, predictions on whether the compound is a substrate for permeability-glycoprotein (P-gp) can indicate potential issues with active efflux from cells, affecting bioavailability. nih.gov

Table 2: Predicted Physicochemical and ADME Properties for this compound This table is generated based on the application of principles from computational ADME tools like SwissADME to the known structure of the title compound.

| Property | Predicted Value/Status | Significance | Reference Principle |

|---|---|---|---|

| Molecular Weight | 228.31 g/mol | Complies with Lipinski's Rule (<500) | nih.govmatrix-fine-chemicals.com |

| logP (Lipophilicity) | ~1.5 - 2.5 (Consensus) | Complies with Lipinski's Rule (<5) | nih.gov |

| H-Bond Donors | 1 (from -NH2) | Complies with Lipinski's Rule (<5) | nih.gov |

| H-Bond Acceptors | 3 (2 from -SO2, 1 from -N) | Complies with Lipinski's Rule (<10) | nih.gov |

| Lipinski Violations | 0 | Good drug-likeness predicted | nih.gov |

| GI Absorption | High (Predicted) | Favorable for oral administration | researchgate.net |

| BBB Permeant | Yes (Predicted) | Potential for CNS activity | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties. indexcopernicus.com Studies on various aminobenzene sulfonamides using DFT with the B3LYP functional and 6-31G(d,p) basis set have established a methodology for analyzing these compounds. indexcopernicus.comnih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.netnih.gov For aminobenzene sulfonamides, the HOMO is typically localized over the aminophenyl moiety, while the LUMO is distributed across the benzenesulfonamide (B165840) part of the molecule, indicating that this region is the most likely site for nucleophilic attack. indexcopernicus.com Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). indexcopernicus.com

Table 3: Representative DFT-Calculated Electronic Properties for Aminobenzene Sulfonamides This table shows typical results from DFT calculations on aminobenzene sulfonamides, illustrating the insights gained into the electronic structure.

| Parameter | Typical Calculated Value (eV) | Interpretation | Reference Study |

|---|---|---|---|

| E(HOMO) | -5.5 to -6.0 | Electron-donating capability | indexcopernicus.comnih.gov |

| E(LUMO) | -1.0 to -1.5 | Electron-accepting capability | indexcopernicus.comnih.gov |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | High kinetic stability, low reactivity | indexcopernicus.comnih.gov |

Topological Analysis of Intermolecular Interactions in Crystal Structures (e.g., QTAIM Bader Analysis)

The arrangement of molecules in a crystal lattice is dictated by a complex network of intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density of a system to characterize these interactions. researchgate.netrsc.org QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as its value and its Laplacian) can distinguish between strong covalent bonds and weaker non-covalent interactions like hydrogen bonds, van der Waals forces, and chalcogen bonds. researchgate.netmdpi.com

For sulfonamides, QTAIM has been used to analyze the nature of the S=O bonds and the crucial N-H···O=S hydrogen bonds that often dominate their crystal packing. researchgate.net Analysis of the electron density in sulfonamide dimers has shown that these primary hydrogen bonds are the most significant contributors to the total intermolecular interaction energy. researchgate.net This type of analysis provides a quantitative understanding of the forces that stabilize the crystal structure, which is fundamental to controlling polymorphism—a critical aspect in the pharmaceutical industry. nih.gov While a specific QTAIM analysis for this compound is not present in the searched literature, the methodology has been successfully applied to numerous other sulfonamides, demonstrating its utility in elucidating their solid-state behavior. researchgate.netmdpi.com

Coordination Chemistry and Bioinorganic Applications of 4 Amino N,n Diethylbenzenesulfonamide

Ligand Properties and Complexation with Transition Metal Ions (e.g., Cu(II), Cd(II), Fe(III), Cr(III), Ni(II), Co(II), Mn(II), Zn(II))

The 4-Amino-N,N-diethylbenzenesulfonamide molecule possesses multiple potential donor atoms, primarily the nitrogen of the aromatic amino group and the nitrogen and oxygen atoms of the sulfonamide group, making it a versatile ligand for coordination with transition metal ions. mdpi.com The structural variety and the presence of these N and O donor atoms offer numerous coordination possibilities with metal ions like Cu(II), Zn(II), Mn(II), and Ni(II). mdpi.com

Depending on the reaction conditions, metal ion, and solvent system, sulfonamide-based ligands can coordinate in several ways:

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom, most commonly the nitrogen of the aromatic amino group.

Bidentate Chelation: The ligand can form a more stable chelate ring by coordinating through two donor atoms simultaneously. For sulfonamides, this often involves the nitrogen of the amino group and an oxygen atom from the sulfonyl group (-SO₂), or in some cases, the deprotonated sulfonamide nitrogen.

The diethyl substituents on the sulfonamide nitrogen in this compound introduce steric bulk compared to primary sulfonamides like sulfanilamide. This steric hindrance might influence the geometry of the resulting metal complexes and could favor coordination through the more accessible 4-amino group. The coordination sphere of the metal ion is often completed by solvent molecules (like water) or anions from the metal salt used in the synthesis. mdpi.com The resulting complexes can adopt various geometries, including octahedral, tetrahedral, or square planar, depending on the coordination number and the electronic configuration of the central metal ion. iosrjournals.org

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of transition metal complexes with sulfonamide-based ligands is typically achieved through a direct reaction between the ligand and a metal salt in a suitable solvent. A common method involves dissolving the this compound ligand in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the desired metal salt (e.g., chlorides or acetates) in the same solvent. iosrjournals.org The mixture is often refluxed for several hours, after which the resulting solid complex can be isolated by filtration, washed, and dried. iosrjournals.org

The characterization of these newly formed complexes relies on a combination of analytical and spectroscopic techniques to confirm that coordination has occurred and to elucidate the structure of the complex.

Elemental Analysis (CHN): This technique is used to determine the empirical formula of the complex, which helps in establishing the ligand-to-metal stoichiometry. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for identifying the ligand's coordination sites. The formation of a coordinate bond alters the vibrational frequencies of the functional groups involved. Key changes expected upon complexation of a 4-aminobenzenesulfonamide derivative include:

A shift in the stretching vibrations of the amino group (ν(N-H)), indicating its involvement in bonding.

Shifts in the asymmetric and symmetric stretching vibrations of the sulfonyl group (ν(S=O)), suggesting coordination through one of the oxygen atoms. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of new absorption bands, particularly d-d transitions for colored complexes like those of Cu(II), Co(II), and Ni(II), can help in assigning an octahedral, tetrahedral, or square planar geometry. iosrjournals.orgjocpr.com

Molar Conductance Measurements: These measurements, typically done in solvents like DMF or DMSO, help determine whether the complexes are electrolytic or non-electrolytic in nature. jocpr.com

Table 1: Representative IR Spectral Data for a Sulfonamide Ligand and its Metal Complexes Data based on analogous 4-aminobenzenesulfonamide Schiff base derivatives.

| Compound/Complex | ν(OH) cm⁻¹ | ν(C=N) cm⁻¹ | νₐₛ(SO₂) cm⁻¹ | νₛ(SO₂) cm⁻¹ |

| Ligand (L) | 3315 | 1597 | 1345 | 1110 |

| Co(II) Complex | - | 1582 | 1320 | 1125 |

| Ni(II) Complex | - | 1580 | 1324 | 1128 |

| Cu(II) Complex | - | 1575 | 1321 | 1130 |

| Zn(II) Complex | - | 1585 | 1318 | 1126 |

Source: Adapted from research on related sulfonamide Schiff base complexes. researchgate.net

Evaluation of Biological Activities of Metal-Sulfonamide Complexes

It is a well-established principle in medicinal inorganic chemistry that the biological activity of certain organic ligands can be significantly enhanced upon chelation with metal ions. jocpr.comresearchgate.net This is particularly true for sulfonamides, whose pharmacological properties are often improved through coordination. researchgate.net

The enhancement of antimicrobial activity in metal complexes is often explained by chelation theory. mdpi.com According to this theory, the partial sharing of the metal ion's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion. mdpi.com This increases the lipophilicity of the entire complex, making it easier to penetrate the lipid layers of bacterial and fungal cell membranes. mdpi.com Once inside the cell, the complex can disrupt normal cellular processes, such as enzyme function or DNA synthesis, leading to cell death. jocpr.com

Metal complexes of sulfonamide derivatives have been screened against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains, often showing greater zones of inhibition compared to the free ligand. nih.gov Studies on complexes of metals like copper and zinc have shown that these ions can significantly boost the antimicrobial efficacy of the parent sulfonamide drug. jocpr.comnih.gov

Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of a Sulfonamide Ligand and its Metal Complexes Data based on analogous Schiff base derivatives of sulfonamides.

| Compound/Complex | S. aureus | B. cereus | E. coli | P. aeruginosa | A. flavus | C. albicans |

| Ligand (L) | 14 | 13 | 12 | 11 | 15 | 16 |

| Co(II) Complex | 18 | 17 | 16 | 15 | 20 | 21 |

| Ni(II) Complex | 19 | 18 | 17 | 16 | 22 | 23 |

| Cu(II) Complex | 22 | 20 | 19 | 18 | 25 | 26 |

| Zn(II) Complex | 24 | 22 | 21 | 20 | 27 | 28 |

Source: Adapted from studies on related sulfonamide-metal complexes. nih.gov

Sulfonamide derivatives are a cornerstone in the development of various therapeutic agents, including anticancer drugs. researchgate.netnih.gov Their ability to inhibit enzymes crucial for tumor cell survival, such as carbonic anhydrases, has made them attractive scaffolds for designing new antitumor agents. nih.gov The introduction of a metal center can further enhance this activity. Metal complexes can introduce new mechanisms of action, such as the ability to bind to DNA or generate reactive oxygen species (ROS), which induce apoptosis in cancer cells. nih.gov

Research into sulfonamide-metal complexes has demonstrated significant cytotoxic activity against various human cancer cell lines. researchgate.netnih.gov For instance, certain zinc(II) complexes of Schiff base-derived sulfonamides have shown potent cytotoxic effects. nih.gov The design of novel sulfonamide derivatives and their coordination compounds continues to be a promising strategy in the search for more effective and selective anticancer therapies. mdpi.com

Table 3: Cytotoxic Activity of Representative Sulfonamide-Derived Compounds Data based on analogous sulfonamide derivatives and their complexes.

| Compound | Target Cell Line | Activity Metric | Value |

| Compound A | HCT-116 (Colon) | IC₅₀ | 3.6 µM |

| Compound A | MCF-7 (Breast) | IC₅₀ | 4.5 µM |

| Compound B | HeLa (Cervical) | IC₅₀ | 5.5 µM |

| Complex C | Artemia salina | LD₅₀ | 4.106 x 10⁻⁴ moles/mL |

Source: Adapted from research on various sulfonamide derivatives and complexes. nih.govmdpi.com (Note: Compounds A and B are complex organic sulfonamide derivatives; Complex C is a Zn(II) sulfonamide Schiff base complex.)

Fundamental Mechanistic Investigations of Chemical Reactions Involving 4 Amino N,n Diethylbenzenesulfonamide

Studies on Radical-Mediated Reaction Pathways and Intermediates

While direct, extensive studies on the radical-mediated reactions of 4-Amino-N,N-diethylbenzenesulfonamide are not widely documented in the reviewed literature, the behavior of the broader class of sulfonamides in such reactions provides a strong basis for understanding its potential reactivity. Sulfonamides can participate in radical reactions through the formation of sulfonyl radicals, which are versatile intermediates in organic synthesis.

One common method for generating sulfonyl radicals from sulfonamides involves photocatalysis. In these processes, a photocatalyst, upon excitation with light, can induce the cleavage of a bond in the sulfonamide precursor, leading to the formation of a sulfonyl radical. Mechanistic studies on related sulfonamide systems suggest that the N-S bond can be targeted for cleavage under specific conditions. For instance, the formation of an N-centered radical, potentially coordinated to a metal catalyst, can precede hydrogen-atom transfer (HAT) from a C-H bond in a substrate.

The likely radical intermediates that could be formed from this compound under radical conditions include:

Sulfonyl Radical: The primary radical species would be the 4-amino-N,N-diethylphenylsulfonyl radical. This intermediate could then participate in various reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction.

Aminyl Radical: Homolytic cleavage of the N-H bond (if present in a related primary or secondary sulfonamide) or an N-S bond could potentially lead to the formation of an aminyl radical. The presence of the electron-donating diethylamino group would influence the stability and reactivity of such an intermediate.

The subsequent pathways of these radical intermediates would be dictated by the reaction conditions, including the presence of radical traps, oxidizing or reducing agents, and the nature of the solvent. Computational studies on related systems can provide valuable insights into the stability and preferred reaction pathways of these radical species.

Analysis of Electron Transfer Processes in Synthetic Transformations

Electron transfer (ET) is a fundamental step in many organic reactions, initiating cascades of bond-forming and bond-breaking events. In the context of this compound, electron transfer processes can be involved in both its synthesis and its subsequent transformations. The electronic nature of the molecule, with the electron-donating amino group and the electron-withdrawing sulfonamide group, makes it susceptible to both oxidation and reduction.

Oxidative Electron Transfer: The primary amino group on the benzene (B151609) ring is a site susceptible to oxidation. One-electron oxidation would lead to the formation of a radical cation. The stability of this radical cation would be influenced by the delocalization of the radical and the positive charge over the aromatic ring and the diethylamino group. Subsequent reactions could involve deprotonation or reaction with nucleophiles.

Reductive Electron Transfer: The sulfonamide moiety can undergo reductive cleavage under certain conditions. Electrochemical studies on related benzenesulfonyl compounds have shown that the electron transfer mechanism can depend on the nature and position of substituents on the aromatic ring. For this compound, the electron-donating amino group would make the initial electron transfer more challenging compared to an unsubstituted benzenesulfonamide (B165840).

Mechanistic studies of electron transfer reactions often involve techniques such as cyclic voltammetry to determine redox potentials and identify intermediates. The analysis of these processes is crucial for understanding and controlling reactions such as electrochemical synthesis, photoredox catalysis, and reactions involving single-electron transfer (SET) reagents.

Influence of Substituents on Reaction Selectivity and Mechanism

The reactivity and selectivity of reactions involving this compound are significantly influenced by the electronic and steric properties of its constituent groups: the 4-amino group and the N,N-diethylsulfonamide group. The interplay of these substituents governs the electron density distribution in the aromatic ring and the accessibility of reactive sites.

The 4-amino group is a strong electron-donating group (EDG) through resonance. This has several key mechanistic implications:

Activation of the Aromatic Ring: The amino group increases the electron density of the benzene ring, particularly at the ortho and para positions relative to itself. This activates the ring towards electrophilic aromatic substitution.

Directing Effects: In electrophilic aromatic substitution reactions, the amino group is a strong ortho, para-director. This means that incoming electrophiles will preferentially attack the positions ortho to the amino group.

Stabilization of Cationic Intermediates: The electron-donating nature of the amino group can stabilize adjacent carbocations or radical cations formed during a reaction.

The N,N-diethylsulfonamide group is generally considered an electron-withdrawing group (EWG) through induction, although the nitrogen lone pair can participate in resonance. The steric bulk of the two ethyl groups on the nitrogen atom can also play a significant role in directing the approach of reagents.

To quantify the electronic effects of substituents on reaction rates and equilibria, the Hammett equation is often employed. This linear free-energy relationship correlates the reaction rate constant (k) or equilibrium constant (K) for a series of reactions with substituted reactants to the substituent constant (σ) and the reaction constant (ρ).

Hammett Equation: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

The following table provides representative Hammett constants (σ) for related substituents to illustrate their electronic effects.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

| -N(CH₃)₂ | -0.15 | -0.83 | Strong Electron-Donating |

| -SO₂NH₂ | 0.46 | 0.57 | Electron-Withdrawing |

| -H | 0.00 | 0.00 | Reference |

Data is illustrative and sourced from general organic chemistry principles.

The steric hindrance provided by the N,N-diethyl groups can also influence reaction selectivity by blocking access to nearby positions, potentially favoring reaction at less hindered sites. Computational studies can be employed to model the transition states of reactions involving this compound, providing a deeper understanding of how both electronic and steric substituent effects control reaction pathways and product distributions.

Future Research Directions and Translational Applications

Rational Design and Development of Next-Generation Benzenesulfonamide (B165840) Analogues with Enhanced Potency and Selectivity

The rational design of new benzenesulfonamide analogues is a cornerstone of future research, focusing on enhancing their potency and selectivity for specific biological targets. This approach leverages a deep understanding of structure-activity relationships (SAR) to guide the synthesis of novel compounds with optimized pharmacological profiles.

One promising strategy involves the hybridization of the benzenesulfonamide pharmacophore with other known bioactive moieties. For instance, tethering 1,2,3-triazole and benzenesulfonamide pharmacophores to non-steroidal anti-inflammatory drugs (NSAIDs) has led to the development of new selective COX-2 inhibitors. mdpi.com This molecular hybridization aims to create synergistic effects and improve the therapeutic index of the parent compounds.

Modifications to the core benzenesulfonamide structure are also being systematically explored. Studies on NLRP3 inflammasome inhibitors have shown that while modifications on the sulfonamide moiety are well-tolerated, the substituents on the benzamide portion play a critical role in the compound's inhibitory potency. nih.govnih.gov This highlights the importance of fine-tuning different parts of the molecule to achieve desired biological activity. Through such systematic modifications, new lead compounds with significantly improved inhibitory potency have been identified. nih.govnih.gov

The development of "three-tails" approaches in designing sulfonamide inhibitors allows for improved ligand/isoform matching and selectivity, which is particularly relevant for targets like carbonic anhydrases. tandfonline.com By strategically adding different chemical appendages to the core structure, researchers can tailor the inhibitors to specific isoforms of an enzyme, thereby reducing off-target effects.

Future efforts in this area will likely involve the use of computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the biological activity of novel analogues before their synthesis. researchgate.nettuni.fi These in silico methods can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest potential for success.

| Analogue Type | Modification Strategy | Biological Target | Key Findings |

|---|---|---|---|

| NSAID-Benzenesulfonamide Hybrids | Tethering with 1,2,3-triazole pharmacophore | COX-2 | Enhanced selectivity and inhibitory activity compared to parent NSAIDs. mdpi.com |

| NLRP3 Inflammasome Inhibitors | Systematic modification of benzamide and sulfonamide moieties | NLRP3 Inflammasome | Identification of new lead compounds with sub-micromolar inhibitory potency. nih.govnih.gov |

| Thiazolyl Benzenesulfonamides | Incorporation of a thiazole ring | Thymidine Kinase (Staphylococcus aureus) | Potent inhibition of bacterial growth by targeting DNA synthesis. nih.gov |

Exploration of Novel Therapeutic Targets and Disease Applications for Benzenesulfonamide Derivatives

A significant avenue for future research lies in exploring novel therapeutic targets and expanding the disease applications for benzenesulfonamide derivatives. While this class of compounds is well-established in certain therapeutic areas, its potential in others is still emerging.

Recent studies have identified the NLRP3 inflammasome as a promising drug target for benzenesulfonamide analogues. nih.govnih.gov The NLRP3 inflammasome is involved in a variety of inflammatory diseases, and its inhibition represents a novel therapeutic strategy for conditions such as Alzheimer's disease and myocardial infarction. nih.gov

Carbonic anhydrases (CAs) remain a key target for benzenesulfonamide derivatives, with ongoing research focused on isoform-selective inhibitors. tandfonline.comrjraap.com Certain CA isoforms, such as hCA IX and hCA XII, are overexpressed in various cancers, making them attractive targets for the development of novel anticancer agents. tandfonline.comrsc.org The design of benzenesulfonamides with high selectivity for these tumor-associated isoforms could lead to more effective and less toxic cancer therapies.

Beyond these, benzenesulfonamide derivatives are being investigated for a range of other applications. For example, novel thiosemicarbazone-benzenesulfonamide derivatives have shown potent inhibitory activity against several human carbonic anhydrase isoenzymes. rjraap.com Additionally, certain benzenesulfonamide derivatives have been identified as promising inhibitors of thymidine kinase in Staphylococcus aureus, suggesting a potential role in combating antibiotic resistance. nih.gov The exploration of multi-target agents, such as compounds that inhibit COX-2, 5-LOX, and carbonic anhydrases simultaneously, represents another exciting frontier for anti-inflammatory drug discovery. researchgate.net

| Therapeutic Target | Associated Diseases/Conditions | Rationale for Targeting with Benzenesulfonamides |

|---|---|---|

| NLRP3 Inflammasome | Alzheimer's disease, Myocardial Infarction, Inflammatory Disorders | Benzenesulfonamide scaffold has shown potent inhibitory activity. nih.govnih.gov |

| Carbonic Anhydrase IX and XII | Hypoxic Tumors (Various Cancers) | Overexpression in cancer cells provides a target for selective inhibition. tandfonline.comrsc.org |

| Thymidine Kinase (Bacterial) | Bacterial Infections (e.g., Staphylococcus aureus) | Inhibition of this essential enzyme disrupts bacterial DNA synthesis. nih.gov |

| Tropomyosin receptor kinase A (TrkA) | Glioblastoma | Benzenesulfonamide analogs have been identified as potential kinase inhibitors for cancer treatment. tuni.fi |

Integration of Multidisciplinary Research Methodologies for Comprehensive Compound Characterization and Evaluation

The future of drug discovery and development for benzenesulfonamide derivatives will rely heavily on the integration of multidisciplinary research methodologies. prospects.ac.ukmssm.edueuropa.eu A comprehensive approach that combines expertise from various fields is essential for the thorough characterization and evaluation of new chemical entities.

This integrated approach encompasses:

Medicinal Chemistry: For the rational design and synthesis of novel analogues. mssm.edu

Computational Chemistry: Utilizing molecular docking, QSAR, and molecular dynamics simulations to predict binding affinities, understand mechanisms of action, and guide compound optimization. researchgate.net

Structural Biology: To elucidate the three-dimensional structures of benzenesulfonamide derivatives in complex with their biological targets, providing insights for structure-based drug design.

In Vitro and In Vivo Pharmacology: To assess the biological activity, selectivity, and efficacy of new compounds in relevant cellular and animal models.

Pharmacokinetics and Toxicology: To evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates, ensuring they have suitable properties for clinical development. tuni.fi

By fostering collaboration between these disciplines, researchers can create a more efficient and effective drug discovery pipeline. nih.gov For instance, computational modeling can help to prioritize which compounds to synthesize, while detailed biological characterization can provide crucial feedback for the next round of chemical modifications. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. researchgate.net

Academic drug discovery institutes are increasingly adopting these multidisciplinary models to bridge the gap between basic research and clinical application. mssm.edu The integration of high-throughput screening, medicinal chemistry, and biological validation allows for the rapid identification and development of promising new therapeutics. mssm.edu

Q & A

Q. What are the optimal synthetic routes for preparing 4-Amino-N,N-diethylbenzenesulfonamide, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonylation of 4-amino-N,N-diethylaniline. A validated method involves reacting substituted acids (e.g., A10, A11, A12) with thionyl chloride to form acyl chlorides, followed by coupling with aminosulfonamides in pyridine. Key parameters include solvent choice (dry dioxane), reflux conditions (80–100°C), and stoichiometric control. For example, using dimethylformamide-dimethylacetal (DMF-DMA) in dry dioxane yields enaminone intermediates (85–90%) with confirmed E-configuration via NMR coupling constants (J = 12.25 Hz) . Alternative diazotization routes with aromatic amines show variable yields (60–75%) depending on electrophile reactivity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound derivatives?

Multi-technique characterization is essential:

- IR spectroscopy : Identifies sulfonamide S=O stretches (1160–1180 cm⁻¹) and N–H bends (1580–1620 cm⁻¹).

- ¹H NMR : Diethyl groups appear as quartets (δ 1.10–1.25 ppm, CH2CH3) and triplets (δ 3.30–3.50 ppm, NCH2). Olefinic protons in enaminone derivatives show distinct couplings (δ 5.79–7.72 ppm) .

- Elemental analysis : Validates purity (C, H, N within ±0.4% theoretical values).

- Mass spectrometry : Molecular ion peaks at m/z 192.2575 confirm the parent compound .

Q. What safety precautions are essential when handling 4-Amino-N,N-diethylbenilenzenesulfonamide?

Classified under GHS Category WARNING (H302: Harmful if swallowed):

- Use nitrile gloves (0.11 mm thickness) and chemical goggles.

- Store below 25°C in amber glass with PTFE-lined caps (max 40% RH).

- Decontaminate spills with 5% sodium bicarbonate. Thermal decomposition above 184°C requires vented storage .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when characterizing novel derivatives?

Systematic validation strategies include:

- Comparative analysis : Use authentic samples under identical instrumental conditions.

- 2D NMR (COSY, HSQC) : Resolves signal overlap in complex derivatives.

- X-ray crystallography : Determines absolute configuration (e.g., E-configuration confirmed via C=C bond length 1.34 Å in enaminones) .

- DSC analysis : Identifies polymorphic variations causing IR frequency shifts (±15 cm⁻¹) .

Q. What computational strategies predict biological activity of analogs?

Combine:

- QSAR modeling : Focus on sulfonamide descriptors (Hammett σ, Taft steric factors). Strong correlation (r² > 0.85) between logP and antimicrobial activity in electron-withdrawing analogs .

- Molecular docking (AutoDock Vina) : Targets like carbonic anhydrase IX show binding energies ≤−8.5 kcal/mol.

- Molecular dynamics (50 ns trajectories) : Validate stability via RMSD (<2.0 Å) of ligand-protein complexes .

Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions?

Regioselectivity is governed by:

Q. How should conflicting reports on catalytic efficiency of metal complexes be addressed?

Resolve discrepancies via:

- Replication : Standardize catalyst loading (2–5 mol%) and solvent purity (≥99.9%).

- XPS analysis : Pd 3d5/2 binding energy shifts ≥0.8 eV confirm strong σ-donation.

- TOF measurements : Variations (120–450 h⁻¹) may arise from ligand decomposition (monitored via in situ FTIR at 1650 cm⁻¹) .

Methodological Notes

- Data Contradictions : Cross-validate synthetic yields using controlled kinetic studies (e.g., time-dependent HPLC monitoring).

- Advanced Characterization : Pair spectral data with computational simulations (e.g., DFT for NMR chemical shift prediction).

- Biological Assays : Use standardized MIC protocols for antimicrobial evaluation, accounting for solvent effects (DMSO ≤1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.